molecular formula C12H13NO3 B2541575 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 19824-25-0

5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B2541575
CAS RN: 19824-25-0
M. Wt: 219.24
InChI Key: NKKFVMSSWWSCJN-UHFFFAOYSA-N
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Description

The compound "5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid" is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers focus on derivatives of indole and related heterocycles, which are important in medicinal chemistry due to their presence in compounds with biological activity.

Synthesis Analysis

The synthesis of related compounds involves the alkylation and acylation of precursors such as methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate, which can lead to the formation of β-amino acid derivatives, including those related to indole structures . Another method includes the esterification of 5-methoxyindole-2-carboxylic acid to produce methyl 5-methoxy-1H-indole-2-carboxylate, which could be a similar process to that used for synthesizing the compound .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR have been employed to characterize the molecular structure of methyl 5-methoxy-1H-indole-2-carboxylate . These methods could similarly be applied to "5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid" to determine its vibrational modes, electronic nature, and magnetic field environment.

Chemical Reactions Analysis

The reactivity of related molecules has been studied using computational methods, identifying the positive and negative centers of the molecules, which is crucial for understanding their chemical behavior . The rearrangement reactions, such as the Beckmann rearrangement, have been observed in compounds like 3-ethoxycarbonyl-5-hydroxyimino-2-methyl-4-oxo-1-phenylbenzo[g]indole, which could provide insights into the potential reactions of "5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid" .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through computational studies, including the analysis of HOMO-LUMO energy distribution and non-linear optical (NLO) properties . These studies are essential for predicting the behavior of "5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid" in various environments and its potential applications in materials science.

Scientific Research Applications

Organic Synthesis and Biomass Conversion

  • Indole Synthesis : Indole compounds, such as 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid, play a critical role in organic chemistry due to their presence in natural products and pharmaceuticals. The review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, highlighting the diversity and complexity of approaches to create indole structures, which are foundational to numerous biologically active molecules (Taber & Tirunahari, 2011).

  • Biomass to Furan Derivatives : The transformation of biomass into furan derivatives, including the use of intermediates like 5-Hydroxymethylfurfural (HMF), opens pathways for sustainable production of fuels, plastics, and chemicals. Chernyshev, Kravchenko, and Ananikov (2017) discuss the potential of biomass-derived compounds to replace non-renewable hydrocarbon sources, emphasizing the role of furan derivatives in creating a more sustainable chemical industry (Chernyshev et al., 2017).

Drug Synthesis and Medical Applications

  • Levulinic Acid in Drug Synthesis : Levulinic acid, a key biomass-derived chemical, serves as a versatile precursor in drug synthesis. Zhang, Wang, Liu, Wang, Xu, and Ma (2021) review the applications of levulinic acid and its derivatives in synthesizing various pharmaceuticals, showcasing the importance of biomass-derived chemicals in reducing drug synthesis costs and simplifying production processes (Zhang et al., 2021).

  • Microbiota-Derived Tryptophan Metabolites : Galligan (2018) explores the role of tryptophan metabolites produced by gut microbiota in health, emphasizing their anti-inflammatory and metabolic benefits. This research highlights the significance of dietary and microbial tryptophan derivatives in modulating human health, including their potential impact on disease prevention and treatment (Galligan, 2018).

Environmental and Industrial Applications

  • Carboxylic Acid Biodegradation : Understanding the biocatalyst inhibition by carboxylic acids is essential for developing microbial strains capable of fermentatively producing these compounds from renewable resources. Jarboe, Royce, and Liu (2013) discuss strategies to enhance microbial tolerance and productivity, which are critical for the biotechnological production of carboxylic acids and their derivatives for industrial applications (Jarboe et al., 2013).

properties

IUPAC Name

5-ethoxy-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-9-4-5-10-8(6-9)7-11(12(14)15)13(10)2/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKFVMSSWWSCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid

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